![molecular formula C20H22N4O3S B2611823 (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone CAS No. 2034276-33-8](/img/structure/B2611823.png)
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone
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Description
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
BenchChem offers high-quality (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Properties
(s)-1-{3-[4-(4-benzo[d]isothiazol-3-yl-piperazin-1-yl)-3-fluoro-phenyl]-2-oxo-oxazolidin-5-ylmetyl}-3-substituted-urea derivatives: have been synthesized and characterized. These compounds exhibit antibacterial activity, making them potential candidates for combating bacterial infections .
Solubility Enhancement
Research has explored the solubility of the compound in acidic solutions. Understanding its solubility properties is crucial for drug formulation and delivery systems .
Anti-Inflammatory and Analgesic Activities
Derivatives containing the (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide moieties have shown anti-inflammatory and analgesic properties. Their ulcerogenic index compares favorably with indomethacin and celecoxib .
Potential Psychotropic Effects
The compound (3-(Benzo[d]isothiazol-3-yl)-5-{2-[4-(benzo[d]isothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloroindolin-2-one) , related to ziprasidone, may have psychotropic effects. Further investigation is warranted to explore its potential in mental health treatments .
properties
IUPAC Name |
[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-[2-(2-methoxyethoxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-26-12-13-27-18-14-15(6-7-21-18)20(25)24-10-8-23(9-11-24)19-16-4-2-3-5-17(16)28-22-19/h2-7,14H,8-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSCZYDMBJKODKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone |
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